4-Fluoro-6-hydroxynicotinaldehyde
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Overview
Description
4-Fluoro-6-hydroxynicotinaldehyde is a fluorinated derivative of nicotinaldehyde, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of nicotinaldehyde using fluorinating agents such as Selectfluor® . The hydroxyl group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of fluorinated compounds often employs catalytic processes to achieve high yields and selectivity. Enzymatic methods, such as those involving fluorinase enzymes, have also been explored for the synthesis of fluorinated compounds due to their mild reaction conditions and high specificity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-hydroxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: 4-Fluoro-6-hydroxynicotinic acid.
Reduction: 4-Fluoro-6-hydroxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-6-hydroxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-hydroxynicotinaldehyde
- 6-Fluoro-3-hydroxynicotinaldehyde
- 4-Fluoro-6-hydroxyquinoline
Uniqueness
4-Fluoro-6-hydroxynicotinaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H4FNO2 |
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Molecular Weight |
141.10 g/mol |
IUPAC Name |
4-fluoro-6-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-6(10)8-2-4(5)3-9/h1-3H,(H,8,10) |
InChI Key |
GSEFTTZQLZLOJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)C=O)F |
Origin of Product |
United States |
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